molecular formula C19H19N3O5S2 B2533704 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1321672-94-9

4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2533704
CAS No.: 1321672-94-9
M. Wt: 433.5
InChI Key: NIYFJKBQUVEOHV-FMQUCBEESA-N
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Description

4-(Dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and a bicyclic heteroaromatic system comprising fused 1,4-dioxane and benzothiazole rings. The compound’s structural complexity arises from the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold, which incorporates a methyl substituent at position 2.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-21(2)29(24,25)13-6-4-12(5-7-13)18(23)20-19-22(3)14-10-15-16(11-17(14)28-19)27-9-8-26-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYFJKBQUVEOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiazole ring, followed by the introduction of the dioxino group and the dimethylsulfamoyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique features are best contextualized by comparing it to structurally related benzamide and sulfonamide derivatives. Key distinctions include heterocyclic systems, substituent effects, and functional group contributions to physicochemical properties.

Comparison Table of Structural Features

Compound Name Key Functional Groups Heterocyclic System Substituents Potential Applications
4-(Dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide Benzamide, dimethylsulfamoyl 6,7-Dihydro-[1,4]dioxino[2,3-f]benzothiazole 3-Methyl Research compound (unconfirmed)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide, dioxothiazolidin-ylidene Thiazolidinone Phenyl Pharmaceutical candidate
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide, ethoxymethoxy None 2,3-Dichlorophenyl Herbicide
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Sulfonamide, triazole Triazole Difluoromethyl, dichlorophenyl Herbicide
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole Sulfonamide, isoxazole Isoxazole 3,4-Dimethyl Antimicrobial (historical use)

Key Comparative Insights

Heterocyclic Systems: The target compound’s fused dioxino-benzothiazole system introduces steric constraints and electronic effects distinct from monocyclic heteroaromatics (e.g., triazoles in sulfentrazone or isoxazoles in sulfonamides ). This bicyclic framework may enhance rigidity, influencing binding affinity in biological targets . Thiazolidinone derivatives (e.g., ’s compound) exhibit tautomerism and hydrogen-bonding capacity, whereas the dimethylsulfamoyl group in the target compound provides strong electron-withdrawing character .

Substituent Effects: The 3-methyl group on the benzothiazole ring may improve lipophilicity compared to halogenated analogs (e.g., etobenzanid’s dichlorophenyl group ). Sulfamoyl (-SO₂N(CH₃)₂) vs.

Spectral Characterization :

  • IR spectra of analogous compounds (e.g., hydrazinecarbothioamides ) confirm functional group identities. For the target compound, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) would distinguish its tautomeric form .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a synthetic molecule of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings to outline the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and specific enzymes involved in cell proliferation. The following mechanisms have been proposed:

  • DNA Binding : The compound may intercalate into DNA structures or bind within the minor groove, disrupting normal DNA function and leading to inhibition of replication and transcription.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit DNA-dependent enzymes, which are crucial for cell division and survival.

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Compounds with similar structural motifs have shown high cytotoxicity against various cancer cell lines (e.g., A549, HCC827). The IC50 values for these compounds were reported as follows:
    CompoundCell LineIC50 (μM)
    Similar Compound AA5496.26 ± 0.33
    Similar Compound BHCC82720.46 ± 8.63
    These values indicate a strong potential for inhibiting tumor growth through targeted action on cancer cells .

Antimicrobial Activity

The antimicrobial properties of compounds related to this structure have also been explored:

  • Testing Methodology : Broth microdilution tests were used to evaluate activity against both Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 μg/mL
    Staphylococcus aureus16 μg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis and testing of a series of benzothiazole derivatives that included modifications akin to those found in the target compound. These studies revealed:

  • Enhanced activity against specific cancer types.
  • A correlation between structural modifications and increased binding affinity to DNA.

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